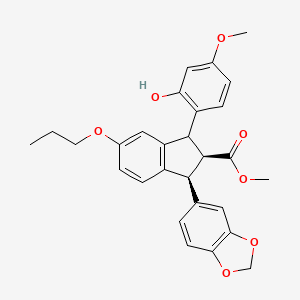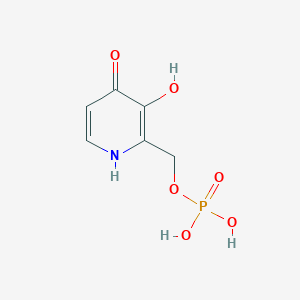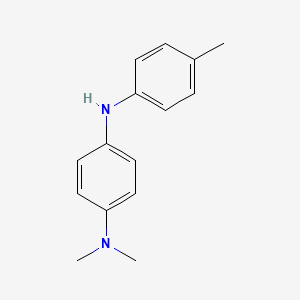
5-(Decyloxy)-1,3-dihydro-2-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Decyloxy)-1,3-dihydro-2-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Decyloxy)-1,3-dihydro-2-benzothiophene typically involves the alkylation of 1,3-dihydro-2-benzothiophene with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Decyloxy)-1,3-dihydro-2-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Halogenating agents, Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated benzothiophenes, alkylated derivatives.
Aplicaciones Científicas De Investigación
5-(Decyloxy)-1,3-dihydro-2-benzothiophene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, including organic semiconductors and liquid crystals.
Mecanismo De Acción
The mechanism of action of 5-(Decyloxy)-1,3-dihydro-2-benzothiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Octyloxy)-1,3-dihydro-2-benzothiophene
- 5-(Hexyloxy)-1,3-dihydro-2-benzothiophene
- 5-(Butyloxy)-1,3-dihydro-2-benzothiophene
Uniqueness
5-(Decyloxy)-1,3-dihydro-2-benzothiophene is unique due to the presence of the decyloxy group, which imparts specific chemical properties such as increased hydrophobicity and potential for self-assembly. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the development of surfactants and liquid crystals.
Propiedades
Número CAS |
133920-50-0 |
|---|---|
Fórmula molecular |
C18H28OS |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
5-decoxy-1,3-dihydro-2-benzothiophene |
InChI |
InChI=1S/C18H28OS/c1-2-3-4-5-6-7-8-9-12-19-18-11-10-16-14-20-15-17(16)13-18/h10-11,13H,2-9,12,14-15H2,1H3 |
Clave InChI |
RYTYPWGGLUNELJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC2=C(CSC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


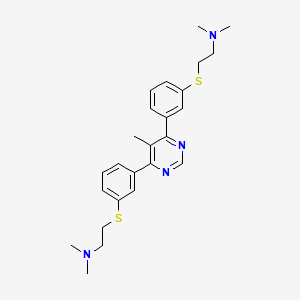
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
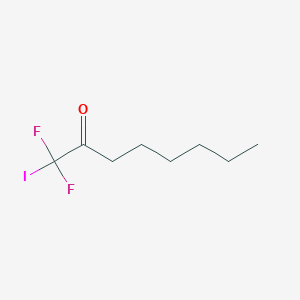
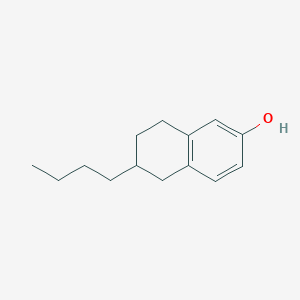
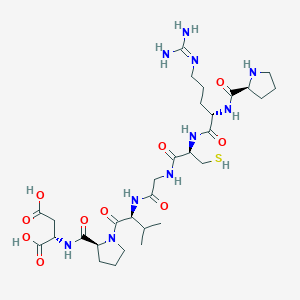
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)
